

Head-to-head comparison of different columns for Ritonavir impurity profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Head-to-Head Comparison of HPLC Columns for Ritonavir Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Ritonavir are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the chromatographic column is a pivotal factor in achieving the desired separation and sensitivity. This guide provides a head-to-head comparison of different HPLC columns used for Ritonavir impurity profiling, supported by experimental data from published literature.

Data Summary: Comparison of Chromatographic Columns

The following table summarizes the performance of various columns used for the analysis of Ritonavir and its impurities. The data has been compiled from several validated analytical methods.

Column Type	Column Brand and Dimensions	Mobile Phase & Gradient	Key Findings	Reference
C18	CHEMSIL ODS-C18 (250 mm x 4.6 mm, 5µm)	Methanol:Water (85:15 v/v)	Successful separation of Ritonavir from its process-related impurity, 4-amino-N-(2-methyl propyl) benzene sulphonamide.[1]	[1]
C18	Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm)	A: 0.02 M Ammonium acetate and Methanol (55:45 v/v); B: Acetonitrile and Methanol (30:70 v/v) - Gradient	Achieved separation of Darunavir and Ritonavir and their degradation impurities in a single run.[2]	[2]
C18	XBridge C18 (250 mm × 4.6 mm, 3.5 µm)	Potassium dihydrogen phosphate buffer (pH 3.5): Acetonitrile: Methanol (40:50:10 v/v/v)	Good resolution and peak shape for Lopinavir and Ritonavir. The column is noted for its stability over a wide pH range.[3]	[3]
C18	Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)	A: 0.01 M Monobasic potassium hydrogen phosphate (pH 3.6); B:	Rapid and selective separation of Atazanavir and Ritonavir and their respective impurities.[4]	[4]

Acetonitrile - Gradient			
C18	Waters XTerra C18 (250 mm x 4.6 mm, 5 µm)	Water:Methanol:Acetonitrile (40:20:40, v/v/v)	Effective separation of Ritonavir and its eight forced degradation products in an isocratic method. [5]
C18	Cosmosil C18 (100 mm x 2.1 ID, 10µm)	Methanol and Water - Gradient	Simple and reproducible method for evaluating Ritonavir's degradation products.[6][7]
Phenyl-Hexyl	Phenomenex Phenyl-Hexyl (dimensions not specified)	Acetonitrile:10 mM potassium phosphate buffer (50:50, v/v)	Good chromatographic separation for Ritonavir and other protease inhibitors.[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Method 1: Isocratic RP-HPLC for Process-Related Impurities

- Column: CHEMSIL ODS-C18 (250 mm x 4.6 mm, 5µm)[1].
- Mobile Phase: A mixture of methanol and water in the ratio of 85:15 (v/v)[9][10][11].
- Flow Rate: 1 mL/min[9][10][11][12].

- Detection: UV at 225 nm[9][10][12].
- Sample Preparation: Dissolve the sample in methanol to achieve a suitable concentration[12].
- Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention times for Ritonavir and Lopinavir were found to be 4.8 and 5.9 minutes, respectively, under similar conditions[9][10].

Method 2: Gradient UPLC for Degradation Impurities

- Column: Zorbax Bonus C18 (150 x 2.1 mm, 1.8 μ m)[2].
- Mobile Phase:
 - A: 0.02 M Ammonium acetate and Methanol (55:45 v/v)[2].
 - B: Acetonitrile and Methanol (30:70 v/v)[2].
- Gradient Program: A 50-minute gradient program is utilized for the separation[2].
- Flow Rate: 0.22 mL/min[2].
- Column Temperature: 55°C[2].
- Detection: UV at 240 nm[2].
- Injection Volume: 5.0 μ L[2].
- Analysis: This UPLC method is designed for the impurity profiling of fixed-dose combinations of Darunavir and Ritonavir, demonstrating its capability to separate multiple components and their degradation products[2].

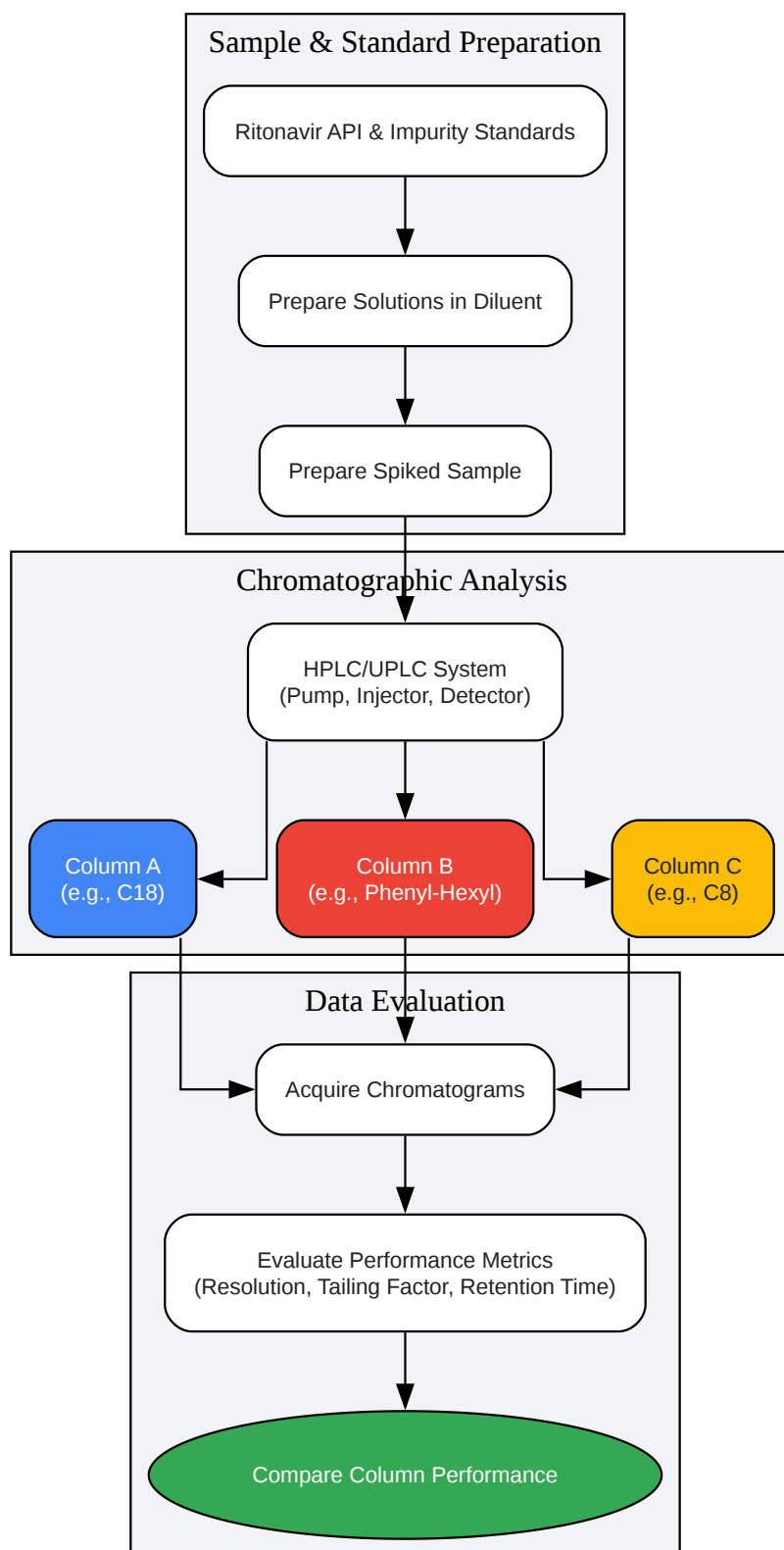
Method 3: Stability-Indicating RP-HPLC for Forced Degradation Studies

- Column: Waters XTerra C18 (250 mm x 4.6 mm, 5 μ m)[5].

- Mobile Phase: A mixture of water, methanol, and acetonitrile in the ratio of 40:20:40 (v/v/v) [5].
- Flow Rate: Not specified.
- Detection: LC-MS/MS was used for the characterization of degradation products[5].
- Forced Degradation: Ritonavir was subjected to hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress as per ICH guidelines[5][7][13].
- Analysis: This method successfully separated eight degradation products of Ritonavir, demonstrating its utility in stability studies[5].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing different HPLC columns for Ritonavir impurity profiling.



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Caption: Workflow for Column Comparison in Ritonavir Impurity Profiling.

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- To cite this document: BenchChem. [Head-to-head comparison of different columns for Ritonavir impurity profiling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b561960#head-to-head-comparison-of-different-columns-for-ritonavir-impurity-profiling\]](https://www.benchchem.com/product/b561960#head-to-head-comparison-of-different-columns-for-ritonavir-impurity-profiling)

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